9-Dihydroestradiol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H22O2 |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

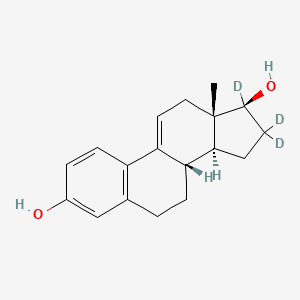

(8S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1/i7D2,17D |

InChI Key |

FABGTKBXHAEVKL-BZRMZCILSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC=C3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |

Canonical SMILES |

CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 9-Dihydroestradiol-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Dihydroestradiol, also known as Δ⁹,¹¹-Estradiol or 9,11-Dehydroestradiol, is a derivative of the primary female sex hormone, estradiol (B170435). The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into steroid molecules is a critical tool in biomedical research. Deuterated steroids, like 9-Dihydroestradiol-d3, serve as invaluable internal standards for quantitative analysis by mass spectrometry, aiding in pharmacokinetic and metabolic studies. Their use can significantly improve the accuracy and precision of analytical methods by correcting for analyte loss during sample preparation and ionization efficiency variations in the mass spectrometer.

This guide provides a detailed theoretical framework for the synthesis and comprehensive characterization of this compound, tailored for researchers in pharmacology, analytical chemistry, and drug development.

Proposed Synthesis of this compound

The proposed synthesis involves a multi-step process starting from a suitable estrone (B1671321) derivative. The key transformations include the introduction of a double bond at the C9-C11 position and the incorporation of a trideuterated methyl group at the C13 position.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This approach is designed to be adaptable based on the availability of starting materials and specific laboratory capabilities.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Protection of Functional Groups The C17 ketone and C3 phenolic hydroxyl of a suitable estrone starting material are protected to prevent unwanted side reactions in subsequent steps. The C17 ketone can be protected as a ketal, and the C3 hydroxyl as a silyl (B83357) ether.

-

Protocol: To a solution of estrone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion, cool the reaction and quench with a saturated sodium bicarbonate solution. Extract with an organic solvent, dry, and concentrate. The resulting product is then dissolved in anhydrous DMF, and tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) are added. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by adding water and extracting with an organic solvent. Purify the di-protected estrone by column chromatography.

Step 2: Introduction of the Δ⁹,¹¹ Double Bond A common method to introduce unsaturation is via bromination followed by dehydrobromination.

-

Protocol: The protected estrone is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride under reflux. This will likely result in allylic bromination at C9 or C11. Subsequent treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), will induce elimination to form the Δ⁹,¹¹ double bond. The product is purified by chromatography.

Step 3: Conversion of the C13-Methyl Group to a Carboxylic Acid This challenging transformation can be achieved using a strong oxidizing agent that selectively cleaves the C-C bond of the methyl group.

-

Protocol: The Δ⁹,¹¹-steroid is subjected to oxidation with a potent oxidizing agent like ruthenium tetroxide (RuO₄), generated in situ from RuCl₃ and a co-oxidant like sodium periodate. This reaction is performed in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O). The resulting carboxylic acid is then isolated and purified.

Step 4: Reduction to the Deuterated Alcohol The carboxylic acid is first converted to an ester to facilitate reduction. The ester is then reduced with a deuterated reducing agent.

-

Protocol: The carboxylic acid is esterified, for example, by treatment with diazomethane (B1218177) or by Fischer esterification. The resulting methyl ester is then dissolved in an anhydrous ether solvent (e.g., THF) and slowly added to a suspension of lithium aluminum deuteride (B1239839) (LiAlD₄) at 0°C. The reaction is stirred until complete and then carefully quenched by the sequential addition of water and aqueous NaOH. The resulting alcohol, now bearing two deuterium atoms (-CD₂OH), is extracted and purified.

Step 5: Conversion to the Trideuterated Methyl Group The deuterated alcohol can be converted to the trideuterated methyl group via a two-step deoxygenation process.

-

Protocol: The alcohol is first converted to a thiocarbonyl derivative, for instance, by reacting it with thiophosgene (B130339) or a related reagent. The resulting intermediate is then subjected to radical-mediated deoxygenation using tributyltin deuteride ((n-Bu)₃SnD) and a radical initiator like AIBN. This process, a variation of the Barton-McCombie deoxygenation, replaces the C-O bond with a C-D bond, yielding the -CD₃ group.

Step 6: Deprotection The protecting groups on the C17 and C3 positions are removed to yield the final product.

-

Protocol: The silyl ether at C3 can be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The ketal at C17 can be hydrolyzed under acidic conditions (e.g., aqueous HCl in acetone). A one-pot deprotection may be possible depending on the specific protecting groups chosen. The final product, this compound, is then purified by preparative HPLC.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of mass spectrometry, NMR spectroscopy, and chromatography is required.

Analytical Workflow

The following diagram illustrates the workflow for the characterization and purification of the final product.

Caption: Analytical workflow for purification and characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to determine the degree of isotopic enrichment.

-

Protocol: The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The full scan spectrum will confirm the mass of the molecular ion ([M-H]⁻ or [M+H]⁺). The expected molecular weight of 9-Dihydroestradiol (C₁₈H₂₂O₂) is approximately 270.16 g/mol . The d3-labeled analog should exhibit a mass shift of approximately +3 Da.

-

Data Presentation:

| Compound | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |

| 9-Dihydroestradiol | C₁₈H₂₂O₂ | 270.1620 | 271.1693 |

| This compound | C₁₈H₁₉D₃O₂ | 273.1808 | 274.1881 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for confirming the precise location of the deuterium labels.

-

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using ¹H, ¹³C, and ²H NMR spectroscopy.

-

¹H NMR: The spectrum of this compound should be identical to that of the unlabeled standard, except for the complete disappearance of the signal corresponding to the C18 methyl protons.

-

¹³C NMR: The signal for the C18 carbon will be observed as a multiplet with a reduced intensity due to coupling with deuterium (¹J_CD ≈ 20 Hz).

-

²H NMR: A single resonance in the deuterium spectrum will confirm the presence of the -CD₃ group.

-

-

Data Presentation:

| Nucleus | Expected Observation for this compound |

| ¹H NMR | Absence of the C18-CH₃ singlet (typically around 0.8 ppm). |

| ¹³C NMR | Attenuated and split signal for the C18 carbon. |

| ²H NMR | Presence of a signal corresponding to the chemical shift of the C18 group. |

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification of the final product and the determination of its chemical purity.

-

Protocol: A reversed-phase HPLC method can be developed using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) (or methanol), both potentially containing a small amount of formic acid, is typically effective for separating estradiol derivatives.[1][2] The purity of the final product is assessed by integrating the peak area of the main compound and any impurities detected by a UV detector (e.g., at 280 nm). The goal is to achieve a chemical purity of >98%.

-

Data Presentation:

| Parameter | Typical Conditions |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 50% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Purity Target | >98% |

Conclusion

The synthesis and characterization of this compound require a meticulous multi-step approach, combining advanced organic synthesis techniques with state-of-the-art analytical methods. The proposed workflow provides a robust framework for producing and validating this important research tool. Successful synthesis and rigorous characterization will yield a high-quality internal standard, enabling more accurate and reliable quantification of 9-Dihydroestradiol in complex biological matrices, thereby supporting critical research in endocrinology, pharmacology, and drug metabolism.

References

- 1. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Estradiol (B170435)

This guide provides a comprehensive overview of the core physicochemical properties of deuterated estradiol, a molecule of significant interest in drug development. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), can subtly alter a molecule's metabolic fate, often leading to improved pharmacokinetic profiles. Understanding the fundamental physicochemical characteristics of deuterated estradiol is paramount for its effective development and application.

Introduction to Deuterated Estradiol

Estradiol is a primary female sex hormone and is used in various therapeutic contexts, including hormone replacement therapy and cancer treatment. Deuteration of estradiol is a strategy employed to enhance its metabolic stability by slowing down the rate of enzymatic metabolism, particularly oxidation by cytochrome P450 enzymes. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, making bond cleavage more difficult.

Physicochemical Properties

The introduction of deuterium can lead to minor but potentially significant changes in the physicochemical properties of estradiol. While extensive public data on deuterated estradiol is limited, this section outlines the expected properties and provides a comparative framework.

Table 1: Comparative Physicochemical Properties of Estradiol and Deuterated Estradiol

| Property | Estradiol (E2) | Deuterated Estradiol (d-E2) | Method of Determination |

| Molecular Formula | C₁₈H₂₄O₂ | C₁₈H₂₄₋ₓDₓO₂ | Mass Spectrometry |

| Molar Mass | 272.38 g/mol | Varies based on deuteration sites | Mass Spectrometry |

| Melting Point | 173-179 °C | Expected to be similar to E2 | Differential Scanning Calorimetry (DSC) |

| pKa | ~10.4 | Expected to be slightly higher than E2 | Potentiometric Titration |

| LogP (Octanol/Water) | ~4.01 | Expected to be similar to E2 | HPLC-based method |

| Aqueous Solubility | ~3.95 mg/L | Expected to be slightly lower than E2 | Shake-flask method |

Note: The values for deuterated estradiol are expected based on known isotope effects and may vary depending on the specific sites and extent of deuteration.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of deuterated estradiol.

Table 2: Spectroscopic Data for Estradiol and Expected Shifts for Deuterated Estradiol

| Technique | Estradiol (E2) | Deuterated Estradiol (d-E2) - Expected Observations |

| ¹H NMR | Characteristic peaks for aromatic and aliphatic protons. | Disappearance or reduced intensity of signals corresponding to deuterated positions. |

| ²H NMR | No signal. | Signals will appear at chemical shifts corresponding to the deuterated positions. |

| ¹³C NMR | Distinct signals for all 18 carbon atoms. | Splitting of carbon signals adjacent to deuterium (C-D coupling) and potential small upfield shifts. |

| Mass Spectrometry | [M+H]⁺ at m/z 273.18 | [M+H]⁺ will be higher by the number of deuterium atoms incorporated. |

| Infrared (IR) | C-H stretching vibrations around 2850-3000 cm⁻¹. | Appearance of C-D stretching vibrations at lower frequencies (~2100-2200 cm⁻¹). |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties.

4.1. Determination of Melting Point using Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition observed in the thermogram.

4.2. Determination of pKa by Potentiometric Titration

-

Sample Preparation: Dissolve a known amount of the sample in a co-solvent system (e.g., methanol/water) due to its low aqueous solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic protons have been neutralized.

4.3. Determination of LogP by HPLC

-

System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

-

Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: Inject the deuterated estradiol sample and determine its retention time.

-

Calculation: Calculate the retention factor (k') for the sample and use the calibration curve to determine its LogP.

4.4. Determination of Aqueous Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the suspension to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.

Signaling Pathway and Experimental Workflow

5.1. Estradiol Signaling Pathway

Estradiol exerts its effects primarily through two pathways: a genomic pathway involving nuclear estrogen receptors (ERα and ERβ) and a non-genomic pathway involving membrane-associated estrogen receptors.

Caption: Simplified diagram of the genomic and non-genomic estradiol signaling pathways.

5.2. General Experimental Workflow for Characterizing Deuterated Compounds

The following workflow outlines the typical steps involved in the synthesis and characterization of a deuterated compound like estradiol.

Caption: A general experimental workflow for the synthesis and characterization of deuterated estradiol.

Conclusion

The deuteration of estradiol presents a promising avenue for improving its therapeutic properties. A thorough understanding and characterization of the physicochemical properties of deuterated estradiol are critical for its successful development. This guide provides a foundational framework for researchers, outlining the key properties to consider, the methodologies for their determination, and the biological context in which these properties are relevant. As more specific data becomes available, this guide can be updated to provide an even more detailed picture of this important class of molecules.

A Technical Guide to the Isotopic Enrichment and Purity of 9-Dihydroestradiol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 9-Dihydroestradiol-d3, a deuterated analog of 9-Dihydroestradiol. This document outlines the methodologies used to determine its isotopic enrichment and chemical purity, essential parameters for its application as an internal standard in quantitative bioanalytical assays.

Data Presentation

The isotopic enrichment and chemical purity of this compound are paramount for its function as a reliable internal standard in mass spectrometry-based analyses. Below are representative data tables summarizing these key specifications. Users should always refer to the lot-specific certificate of analysis provided by the supplier for precise values.

Table 1: Isotopic Enrichment of this compound

| Isotopic Species | Relative Abundance (%) |

| d3 | > 98% |

| d2 | < 2% |

| d1 | < 0.5% |

| d0 | < 0.1% |

Note: Data are representative and may vary between batches. The isotopic distribution is typically determined by mass spectrometry.

Table 2: Chemical Purity of this compound

| Analytical Method | Purity Specification |

| HPLC-UV | > 98% |

| GC-MS | > 98% |

| NMR | Conforms to structure |

Note: Purity is assessed by chromatographic techniques to ensure the absence of unlabeled 9-Dihydroestradiol and other impurities.

Experimental Protocols

The determination of isotopic enrichment and chemical purity of this compound involves rigorous analytical methodologies. The following are detailed protocols for the key experiments.

Isotopic Enrichment Analysis by Mass Spectrometry

Objective: To determine the isotopic distribution of deuterium (B1214612) in this compound.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. This is further diluted to an appropriate concentration for LC-MS analysis.

-

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable timeframe to ensure the elution of the analyte.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Scan Mode: Full scan mode to detect all isotopic species.

-

Data Analysis: The relative abundance of the different isotopic species (d0, d1, d2, d3) is determined by integrating the peak areas of their corresponding mass-to-charge ratios (m/z).

-

Chemical Purity Analysis by HPLC-UV

Objective: To determine the chemical purity of this compound and quantify any impurities.

Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration.

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is calculated by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Structural Confirmation by NMR

Objective: To confirm the chemical structure and the position of deuterium labeling in this compound.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify the presence and chemical environment of protons. The absence of signals at specific positions confirms deuterium incorporation.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): To further aid in the complete structural elucidation.

-

-

Data Analysis: The NMR spectra are analyzed to ensure they are consistent with the proposed structure of this compound.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the analysis and biological context of this compound.

Caption: Estrogen signaling pathways, including nuclear and membrane-initiated actions.

Caption: General experimental workflow for determining the quality of this compound.

Stability of Deuterium Labels in Steroid Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterium (B1214612) labels in steroid molecules. Deuterium labeling is a critical tool in drug discovery and development, offering a strategic approach to enhance the metabolic stability and pharmacokinetic profiles of steroid-based therapeutics. This document delves into the core principles of deuterium labeling, factors influencing label stability, and detailed methodologies for assessment.

Introduction to Deuterium Labeling in Steroids

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in medicinal chemistry. The substitution of hydrogen with deuterium at specific positions within a steroid molecule can significantly alter its metabolic fate. This is primarily due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down bond cleavage in enzyme-mediated metabolic reactions. This can lead to a reduced rate of metabolism, prolonging the drug's half-life and potentially improving its safety and efficacy profile.

However, the utility of deuterated steroids is contingent upon the stability of the deuterium labels. The loss of deuterium through exchange with protons from the surrounding environment can compromise the intended therapeutic benefits and interfere with analytical quantification. This guide will explore the factors governing this stability and the methods to evaluate it.

Factors Influencing Deuterium Label Stability

The stability of a deuterium label on a steroid molecule is not absolute and is influenced by several factors, both chemical and biological.

2.1. Position of the Deuterium Label: The location of the deuterium atom on the steroid scaffold is the most critical factor determining its stability.

-

Stable Positions: Deuterium atoms attached to non-activated carbon atoms are generally stable and do not readily exchange. Labels on aromatic rings or in methyl groups not adjacent to activating functional groups are typically robust.

-

Labile Positions: Hydrogens (and therefore deuterium) alpha to a carbonyl group are susceptible to enolization under either acidic or basic conditions, which can lead to exchange with protons from the solvent. Steroid molecules often contain ketone functionalities, making these positions particularly vulnerable.

2.2. pH of the Environment: The pH of the surrounding medium plays a crucial role in the rate of hydrogen-deuterium (H/D) exchange, especially for labels in labile positions.

-

Acidic and Basic Conditions: Both acidic and basic environments can catalyze the enolization of ketones, accelerating the exchange of alpha-deuterons. The rate of exchange is generally minimized at a neutral or near-neutral pH.

2.3. Temperature: As with most chemical reactions, the rate of H/D exchange is temperature-dependent. Increased temperatures provide the necessary activation energy to overcome the barrier for exchange, leading to a faster loss of the deuterium label.

2.4. Enzymatic Activity: In a biological context, enzymes can influence the stability of deuterium labels. While the KIE is often exploited to slow down metabolism, some enzymatic reactions might facilitate the removal of deuterium atoms, although this is less common than chemically-driven exchange.

Quantitative Analysis of Deuterium Label Stability

Precise quantification of deuterium label stability is essential for the development of deuterated steroid drugs. The following tables provide illustrative data on the stability of a hypothetical deuterated steroid, "Deutero-Steroid X," under various pH and temperature conditions.

Table 1: Effect of pH on Deuterium Retention of Deutero-Steroid X at 37°C for 24 hours

| pH | Deuterium Retention (%) |

| 3.0 | 85.2 |

| 5.0 | 95.1 |

| 7.4 | 99.5 |

| 9.0 | 92.3 |

| 11.0 | 78.6 |

Table 2: Effect of Temperature on Deuterium Retention of Deutero-Steroid X at pH 7.4 for 24 hours

| Temperature (°C) | Deuterium Retention (%) |

| 4 | 99.9 |

| 25 | 99.7 |

| 37 | 99.5 |

| 50 | 97.8 |

| 70 | 94.2 |

Experimental Protocols

This section provides detailed methodologies for assessing both the chemical and metabolic stability of deuterium-labeled steroids.

4.1. Protocol for Assessing Chemical Stability of Deuterium Labels

This protocol is designed to quantify the loss of deuterium from a labeled steroid under various pH and temperature conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the percentage of deuterium retention on a deuterated steroid after incubation in buffers of varying pH and at different temperatures.

Materials:

-

Deuterated steroid of interest

-

Non-deuterated reference standard

-

Buffers of various pH values (e.g., pH 3, 5, 7.4, 9, 11) prepared in H₂O

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Water bath or incubator

-

LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the deuterated steroid in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

-

Incubation:

-

For each pH condition, add a small aliquot of the deuterated steroid stock solution to the respective buffer to achieve a final concentration of 10 µg/mL.

-

Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for a defined period (e.g., 0, 4, 8, 12, 24 hours).

-

-

Sample Quenching and Preparation:

-

At each time point, withdraw an aliquot from each incubation mixture.

-

Immediately quench the exchange by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate any buffer salts and stabilize the pH at an acidic level where back-exchange is minimized.

-

Vortex and centrifuge the samples to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the samples using a validated LC-MS method capable of separating the steroid from potential degradants.

-

The mass spectrometer should be operated in a mode that allows for the monitoring of the molecular ions of both the deuterated and any non-deuterated (resulting from complete label loss) steroid.

-

-

Data Analysis:

-

Determine the peak areas for the deuterated (M+n) and non-deuterated (M) forms of the steroid at each time point.

-

Calculate the percentage of deuterium retention using the following formula: % Retention = [Area(M+n) / (Area(M+n) + Area(M))] * 100

-

Plot the percentage of deuterium retention against time for each pH and temperature condition.

-

4.2. Protocol for In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to compare the metabolic stability of a deuterated steroid against its non-deuterated counterpart using liver microsomes.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

-

Deuterated steroid and its non-deuterated parent compound

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (ACN) with an internal standard

-

Incubator or water bath set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw cryopreserved liver microsomes on ice.

-

Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Prepare working solutions of the test compounds (deuterated and non-deuterated) in the buffer to a final concentration of 1 µM.

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension.

-

To initiate the reaction, add the NADPH regenerating system.

-

Immediately add the test compound working solutions to their respective wells.

-

-

Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Add the aliquot to a separate plate containing ice-cold ACN with the internal standard to terminate the reaction and precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the parent compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Compare the t½ and CLint values between the deuterated and non-deuterated compounds.

-

Visualizing Workflows and Pathways

5.1. Experimental Workflow for Assessing Chemical Stability

The following diagram illustrates the key steps in assessing the chemical stability of a deuterium-labeled steroid.

Caption: Workflow for assessing the chemical stability of deuterium labels.

5.2. In Vitro Metabolic Stability Assay Workflow

This diagram outlines the process for comparing the metabolic stability of a deuterated steroid to its non-deuterated analog.

Caption: Workflow for an in vitro metabolic stability assay.

5.3. Metabolic Pathway of Deuterated Testosterone

This diagram illustrates how deuterium labeling can alter the metabolic pathway of testosterone, specifically reducing its conversion to estradiol.

Commercial Sources and Technical Guide for 9-Dihydroestradiol-d3

For researchers, scientists, and drug development professionals, the availability of high-quality deuterated standards is crucial for accurate bioanalytical studies. This guide provides an in-depth overview of the commercial sources for 9-Dihydroestradiol-d3, along with relevant technical information, experimental protocols, and pathway diagrams to support its application in research.

Commercial Availability of this compound

This compound is a deuterated form of 9-Dihydroestradiol, primarily utilized as an internal standard in mass spectrometry-based quantitative analyses.[1] Its stable isotope label allows for precise differentiation from its endogenous, non-labeled counterpart. Several specialty chemical suppliers offer this compound.

| Supplier | Catalog Number | Product Name | Notes |

| MedChemExpress | HY-143952S | This compound | Labeled as a deuterium-labeled stable isotope.[1] Purity and isotopic enrichment data are typically provided on the lot-specific Certificate of Analysis. |

| Santa Cruz Biotechnology | sc-210426 (related) | δ8,9-Dehydro-17β-estradiol-16,16,17-d3 (major) | A structurally related deuterated estradiol (B170435) derivative.[2] Researchers should verify the suitability of this compound for their specific analytical needs. |

| Cayman Chemical | 29037 (related) | 17β-Estradiol-d3 | A deuterated version of the primary estrogen, 17β-estradiol.[3] Useful as an internal standard for estradiol quantification. Purity is stated as ≥99% deuterated forms (d1-d3).[3] |

Note: Quantitative data such as exact purity and isotopic enrichment are lot-dependent. It is imperative to consult the Certificate of Analysis provided by the supplier for the most accurate information.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for steroid hormone quantification. Below are detailed methodologies for common experimental procedures where this compound would be utilized.

Protocol 1: Quantification of Steroids in Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific steroid analysis.[4][5]

1. Sample Preparation (Supported Liquid Extraction - SLE)

-

Sample Thawing and Aliquoting: Thaw serum samples, calibrators, and quality control samples on ice. Vortex to ensure homogeneity. Aliquot 100 µL of each into a 96-well plate.[4]

-

Internal Standard Spiking: Add 10 µL of a working solution of this compound (and other relevant internal standards) to each well.[4]

-

Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each well and vortex for 1 minute to precipitate proteins.[4]

-

SLE Plate Loading: Transfer the entire contents of each well to a 96-well SLE plate and allow the sample to absorb for 5 minutes.[4]

-

Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to elute by gravity.[4]

-

Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol (B129727)/water solution. The plate is now ready for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC): Employ a high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system with a suitable C18 column (e.g., 150 x 3 mm; 2.6 µm).[5][6] Use a gradient elution with a mobile phase consisting of methanol and water with 0.1% formic acid.[5][6]

-

Mass Spectrometry (MS): Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[5] Optimize the multiple reaction monitoring (MRM) transitions for 9-Dihydroestradiol and its deuterated internal standard.

Protocol 2: Western Blot Analysis of Steroidogenic Enzymes

Western blotting is a common technique to measure the protein levels of enzymes involved in steroid synthesis.

1. Cell Lysis and Protein Quantification

-

Cell Culture and Treatment: Culture cells (e.g., H295R adrenal cells) in appropriate multi-well plates.[7][8] After experimental treatment, wash the cells with ice-cold PBS.[9]

-

Lysis: Add ice-cold RIPA buffer with protease inhibitors to the cells.[7] For adherent cells, use a cell scraper.[9]

-

Homogenization and Clarification: Sonicate the cell lysates on ice and then centrifuge at high speed (e.g., 12,000 x g) to pellet cell debris.[9]

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA or Lowry assay.[7]

2. SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix a defined amount of protein (e.g., 20 µg) with SDS-PAGE loading buffer and boil for 5-10 minutes.[7][10]

-

Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.[10]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[9][11]

3. Immunodetection

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the steroidogenic enzymes of interest overnight at 4°C with gentle agitation.[7][9]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[10]

Signaling and Metabolic Pathways

To provide context for the application of this compound in research, the following diagrams illustrate the relevant biological pathways.

Caption: Metabolic pathway of DHEA to androgens and estrogens.

Caption: Classical genomic estrogen signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. protocols.io [protocols.io]

- 6. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]

- 7. 2.5. Levels of Steroidogenic Enzymes [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. origene.com [origene.com]

- 10. Time-Course Changes of Steroidogenic Gene Expression and Steroidogenesis of Rat Leydig Cells after Acute Immobilization Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western blot protocol | Abcam [abcam.com]

Methodological & Application

Application Note: Quantification of 17β-Estradiol in Human Serum using LC-MS/MS with 17β-Estradiol-d3 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantification of 17β-Estradiol (E2) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes 17β-Estradiol-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. This method is suitable for clinical research applications requiring the precise measurement of low physiological concentrations of estradiol (B170435).

Introduction

Estradiol (E2) is a primary female sex hormone and plays a crucial role in the regulation of the estrous and menstrual cycles. Accurate measurement of estradiol levels is essential for assessing reproductive function and monitoring various endocrine disorders. While immunoassays have been traditionally used, they can suffer from a lack of specificity and sensitivity, particularly at low concentrations. LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as 17β-Estradiol-d3, is critical for correcting for matrix effects and variations in sample processing and instrument response.

Experimental Workflow

The overall experimental workflow for the quantification of 17β-Estradiol is depicted in the following diagram.

Caption: Workflow for 17β-Estradiol analysis.

Experimental Protocols

Materials and Reagents

-

17β-Estradiol certified reference standard

-

17β-Estradiol-d3 internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Ammonium fluoride (B91410) (LC-MS grade)

-

Human serum (charcoal-stripped for calibration standards and QCs)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of serum sample, calibrator, or quality control (QC), add 50 µL of the internal standard working solution (e.g., 1 nmol/L 17β-Estradiol-d3 in 30% methanol) and vortex briefly.[1]

-

Perform liquid-liquid extraction by adding 1 mL of MTBE.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol in water.[1]

-

Vortex to mix and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: Titan C18, 5 cm x 2.1 mm, 1.9 µm particles[1]

-

Mobile Phase A: 0.2 mM Ammonium fluoride in water[1]

-

Mobile Phase B: Methanol[1]

-

Flow Rate: 0.4 mL/min[1]

-

Column Temperature: 40°C[1]

-

Injection Volume: 20 µL[1]

-

Gradient: A typical gradient would start at a lower percentage of organic phase and ramp up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is 40% to 82% B over 4.6 minutes.[1]

Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+ or Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Negative[1]

-

Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for 17β-Estradiol and 17β-Estradiol-d3 need to be optimized on the specific instrument. Representative transitions are provided in the table below.

Data Presentation

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 17β-Estradiol | 271.2 | 145.1 | 100 | -40 |

| 17β-Estradiol-d3 (IS) | 274.2 | 147.1 | 100 | -40 |

Note: These values are illustrative and should be optimized for the specific instrument used.

Table 2: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 1000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Monitored and compensated by IS |

Note: These are typical performance characteristics and may vary depending on the laboratory and instrumentation.

Signaling Pathway

Estradiol exerts its effects primarily through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The simplified signaling pathway is illustrated below.

Caption: Simplified estrogen signaling pathway.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 17β-Estradiol in human serum. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure makes this method well-suited for high-throughput clinical research applications. The high specificity of tandem mass spectrometry minimizes interferences, leading to accurate results even at low physiological concentrations.

References

Application Note: Quantification of Serum Estradiol using Isotope Dilution LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of serum estradiol (B170435) (E2), a potent estrogenic steroid hormone, is crucial in numerous areas of research, including endocrinology, reproductive biology, and the development of therapeutics targeting hormone-dependent conditions. Immunoassays, while widely used, can suffer from a lack of specificity, leading to inaccurate measurements, especially at the low concentrations observed in men, children, and postmenopausal women.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution has emerged as the gold standard for sensitive and specific estradiol quantification.

This application note details a robust LC-MS/MS method for the quantification of estradiol in human serum. The methodology employs a stable isotope-labeled internal standard, such as Estradiol-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. While the prompt specified "9-Dihydroestradiol-d3," this is not a commonly cited internal standard for estradiol quantification. Standard practice involves the use of a deuterated form of the analyte itself, such as Estradiol-d3, which this protocol will follow.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (Estradiol-d3), which is chemically identical to the analyte (estradiol) but has a different mass, is added to the serum sample. Following extraction and chromatographic separation, the analyte and the internal standard are detected by a tandem mass spectrometer. The ratio of the signal from the analyte to that of the internal standard is used to calculate the concentration of estradiol in the sample, effectively normalizing for any analyte loss during sample processing.

Experimental Protocols

Materials and Reagents

-

Estradiol (E2) certified reference standard

-

Estradiol-d3 (or other suitable deuterated estradiol) internal standard (IS)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Methyl tert-butyl ether (MTBE)

-

Formic acid

-

Human serum (charcoal-stripped for calibration curve preparation)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates

-

Dansyl chloride (for derivatization, optional but recommended for higher sensitivity)

-

Sodium bicarbonate buffer (for derivatization)

-

Acetone (for derivatization)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Autosampler vials

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquoting: To 200 µL of serum sample, calibrator, or quality control (QC) sample in a glass tube, add 50 µL of the internal standard working solution (e.g., 5 ng/mL Estradiol-d3 in methanol).[2]

-

Equilibration: Vortex the tubes for 30 seconds and allow them to equilibrate for 15 minutes at 4°C.[2]

-

Extraction: Add 1 mL of MTBE, vortex vigorously for 1 minute, and then allow the phases to separate at 4°C for 1 hour.[2] To enhance phase separation, the aqueous (lower) layer can be frozen at -80°C for 30 minutes.[2]

-

Evaporation: Decant the organic (upper) layer into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.[2]

-

Reconstitution: Reconstitute the dried extract in 75 µL of a suitable solvent, such as 20% methanol in water.[2]

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Inject 50 µL into the system.[2]

Sample Preparation: Solid Phase Extraction (SPE)

SPE can be used as an alternative to LLE for sample clean-up and concentration. The specific protocol will depend on the chosen SPE sorbent and format (cartridge or 96-well plate). A generic workflow is as follows:

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the serum sample (pre-treated with the internal standard) onto the cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the estradiol and internal standard with a stronger organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Derivatization with Dansyl Chloride (Optional, for Enhanced Sensitivity)

For achieving lower limits of quantification, derivatization of the phenolic hydroxyl group of estradiol with dansyl chloride is a common strategy.[3][4]

-

After the evaporation step in the extraction protocol, add 50 µL of sodium bicarbonate buffer (e.g., 0.1 M, pH 9) and 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone) to the dried extract.

-

Vortex and incubate at 60°C for 15 minutes.

-

After incubation, evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Gradient | Start at 25% B, increase to 62% B over 4 minutes, then ramp to 100% B and re-equilibrate. |

| Column Temperature | 40°C |

| Injection Volume | 50 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | ESI (negative ion mode for underivatized, positive for dansyl-derivatized) or APPI |

| Ion Source Temperature | 390°C |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Estradiol and Estradiol-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Estradiol (Underivatized) | 271.2 | 145.1 | Optimized for instrument |

| Estradiol-d3 (Underivatized) | 274.2 | 147.1 | Optimized for instrument |

| Estradiol-Dansyl | 506.2 | 171.1 | Optimized for instrument |

| Estradiol-d3-Dansyl | 509.2 | 171.1 | Optimized for instrument |

Note: The specific mass transitions should be optimized for the instrument being used.

Data Presentation and Method Validation

A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 500 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[5] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Monitored and compensated for by the internal standard |

| Extraction Recovery | > 80% |

Visualizations

Caption: Experimental workflow for serum estradiol quantification.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of estradiol in human serum. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required for clinical and research applications. This method is suitable for a wide range of studies, from basic research to large-scale clinical trials, and can be adapted for the analysis of other steroid hormones. Proper method validation is essential to ensure the reliability of the generated data.

References

- 1. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for quantification of estrogens in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Estradiol in Serum Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of estradiol (B170435) (E2) in human serum. The protocol employs a deuterated internal standard (estradiol-d5) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. The primary sample preparation technique described is liquid-liquid extraction (LLE), a widely used and effective method for isolating steroids from complex biological matrices. This method is suitable for researchers, scientists, and drug development professionals requiring reliable measurement of low physiological concentrations of estradiol.

Introduction

Estradiol is a primary estrogenic hormone critical in various physiological processes. Accurate measurement of its circulating levels is essential in endocrinology, oncology, and fertility research. The low concentrations of estradiol, particularly in men, children, and postmenopausal women, demand highly sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as a deuterated analog of estradiol, is crucial for mitigating ion suppression or enhancement caused by matrix components, thereby ensuring accurate quantification.[1] This document provides a detailed protocol for serum sample preparation and subsequent analysis.

Experimental Workflow

The overall experimental workflow involves serum sample preparation, including the addition of a deuterated internal standard, followed by liquid-liquid extraction to isolate the analyte of interest. The extracted sample is then concentrated and reconstituted before injection into an LC-MS/MS system for analysis.

Caption: General workflow for estradiol analysis.

Detailed Protocols

Materials and Reagents

-

Estradiol and Estradiol-d5 standards (Cerilliant or equivalent)

-

HPLC-grade Methanol, Acetonitrile, Water, and Formic Acid

-

Methyl tert-butyl ether (MTBE) or Hexane and Ethyl Acetate (B1210297)

-

Human serum (drug-free)

-

Glass culture tubes (13 x 100 mm)

-

Centrifuge

-

Nitrogen evaporator

Protocol 1: Liquid-Liquid Extraction (LLE) with MTBE

This protocol is adapted from established methods for steroid extraction.[2]

-

Sample Aliquoting: To a 13 x 100 mm glass tube, add 500 µL of serum sample, calibrator, or quality control sample.

-

Internal Standard Spiking: Add 50 µL of estradiol-d5 internal standard working solution (e.g., 0.5 ng/mL) to each tube.[3]

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Extraction: Add 3 mL of MTBE to each tube.

-

Vortex Extraction: Vortex vigorously for 1-2 minutes to facilitate the extraction of estradiol into the organic phase.[2]

-

Centrifugation: Centrifuge the tubes for 10 minutes at approximately 13,000 rpm to separate the aqueous and organic layers.[2]

-

Transfer: Carefully transfer the upper organic layer to a new clean glass tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

-

Reconstitution: Reconstitute the dried extract in 50-150 µL of a methanol:water solution (e.g., 1:1, v/v).[3][4]

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with Hexane:Ethyl Acetate

This protocol provides an alternative solvent system for LLE.[4]

-

Sample Aliquoting: Transfer 500 µL of the serum sample, calibrator, or control to a 13 × 100 mm glass culture tube.[4]

-

Internal Standard Addition: Add 50 µL of the internal standard solution containing estradiol-d5.[4]

-

Extraction Solvent Addition: Perform a liquid-liquid extraction by adding 2.5 mL of a hexane:ethyl acetate (9:1, v/v) mixture.[4]

-

Vortexing: Vigorously vortex the samples at 2,000 RPM for two minutes.[4]

-

Freezing and Separation: Freeze the samples at -80°C for fifteen minutes to completely separate the aqueous and organic layers.[4]

-

Decanting: Decant the organic layer into a separate 13 × 100 mm glass culture tube.[4]

-

Evaporation: Evaporate the solvent to dryness at 35°C under a stream of nitrogen.[4]

-

Reconstitution: Reconstitute the dried residue in 150 µL of a methanol:water (1:1, v/v) solution.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various studies employing deuterated standards for estradiol analysis.

| Parameter | Method | Matrix | Lower Limit of Quantitation (LLOQ) | Linearity (R²) | Recovery | Reference |

| Estradiol | UPLC-MS/MS | Serum | 1 pg/mL | > 0.98 | Not Specified | [3] |

| Estradiol | HPLC-MS/MS | Serum | 5 pg/mL | Not Specified | Not Specified | [4] |

| Estradiol | LC-MS/MS | Serum | 0.66 pg/mL | 0.9858 | Not Specified | [5] |

| Estradiol | LC-MS/MS | Serum | 0.5 pg/mL | Not Specified | Not Specified | [6] |

| Estradiol | LC-MS/MS | Serum/Plasma | 0.38 - 1.18 ng/mL | Not Specified | 80-120% | [7] |

| Estradiol | LC-MS/MS | Serum | 3 pg/mL | Not Specified | Not Specified | [8] |

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logic behind this approach is illustrated below.

Caption: Mitigation of matrix effects.

Conclusion

The protocols described in this application note provide a reliable framework for the sensitive and accurate quantification of estradiol in serum samples. The incorporation of a deuterated internal standard is essential to compensate for matrix effects and ensure data integrity. The choice between different liquid-liquid extraction solvents may depend on laboratory preference and specific instrumentation, but both methods presented are well-validated. By following these detailed procedures, researchers can achieve high-quality results for their endocrinology and drug development studies.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 9-Dihydroestradiol-d3 in Clinical Chemistry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of steroid hormones such as estradiol (B170435) (E2) is crucial in numerous areas of clinical chemistry, endocrinology, and drug development. Low physiological concentrations of estradiol, especially in populations such as men, children, and postmenopausal women, present a significant analytical challenge. Immunoassays, while common, can suffer from a lack of specificity and accuracy at these low levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and multiplexing capabilities.

A key component of robust LC-MS/MS assays is the use of stable isotope-labeled internal standards (SIL-IS). 9-Dihydroestradiol-d3, a deuterated analog of estradiol, serves as an ideal internal standard for the quantitative analysis of endogenous estradiol. Its utility lies in its chemical and physical similarity to the analyte of interest, allowing it to co-elute chromatographically and exhibit similar ionization efficiency. This document provides detailed application notes and protocols for the use of this compound in clinical chemistry assays for the quantification of estradiol.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The SIL-IS acts as a surrogate for the endogenous analyte (estradiol), accounting for variations in sample extraction, derivatization, and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, precise and accurate quantification can be achieved, even with incomplete sample recovery.

Application of Deuterated Estradiol in Endocrinology Research: A Focus on Quantitative Analysis

A Note on Nomenclature: The compound "9-Dihydroestradiol-d3" is not a standard, commercially available, or widely researched molecule in endocrinology. It is presumed that the intended subject is a deuterated form of estradiol (B170435), such as Estradiol-d3 or Estradiol-d4, which are commonly used as internal standards in quantitative mass spectrometry. The following application notes and protocols are based on the established use of these common deuterated estradiol analogs.

Application Notes

Deuterated estradiol isotopes are critical tools in endocrinology research, particularly for the precise quantification of endogenous estradiol in various biological matrices. Their primary application is as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for steroid hormone analysis due to its high sensitivity and specificity, surpassing traditional immunoassays.

The use of a deuterated internal standard, such as Estradiol-d4, is essential for accurate quantification as it corrects for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. Since the deuterated standard is chemically identical to the analyte (endogenous estradiol), it exhibits similar behavior during extraction and analysis. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This ensures that any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification.

In endocrinology research, this methodology is crucial for studying conditions where precise measurement of low concentrations of estradiol is necessary. This includes research in postmenopausal women, men, pediatric patients, and individuals undergoing treatments that affect steroid hormone levels, such as aromatase inhibitor therapy for breast cancer.[1][2] The accurate measurement of estradiol is fundamental to understanding its role in various physiological and pathological processes, including reproductive health, bone metabolism, cardiovascular disease, and cancer.[3][4]

Experimental Protocols

Protocol 1: Quantification of Estradiol in Human Serum by LC-MS/MS using a Deuterated Internal Standard

This protocol describes a general method for the quantification of estradiol in human serum using liquid-liquid extraction and LC-MS/MS with a deuterated estradiol internal standard (e.g., Estradiol-d4).

1. Materials and Reagents:

-

Estradiol certified reference material

-

Deuterated Estradiol (e.g., Estradiol-2,4,16,16-d4) internal standard (IS)[1]

-

HPLC-grade methanol (B129727), acetonitrile, hexane, and ethyl acetate[1]

-

MS-grade water

-

Estradiol-depleted serum for calibrators and quality controls (QCs)[1]

-

Phosphate-buffered saline (PBS)

2. Preparation of Stock Solutions, Calibrators, and Quality Controls:

-

Stock Solutions: Prepare stock solutions of estradiol and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions of estradiol by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 100 to 20,000 pg/mL). Prepare a working solution of the internal standard at a suitable concentration (e.g., 2.5 ng/mL).[1]

-

Calibrators and QCs: Prepare calibrators and quality control samples by spiking the appropriate amount of the estradiol working solutions into estradiol-depleted serum to achieve the final desired concentrations (e.g., 3.0 to 820.0 pg/mL).[1]

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200-300 µL of serum sample, calibrator, or QC into a clean glass tube.[1][5]

-

Add a fixed amount of the deuterated estradiol internal standard working solution to each tube.

-

Vortex briefly and allow the samples to equilibrate.

-

Add 1 mL of an extraction solvent mixture, such as hexane:ethyl acetate (B1210297) (90:10, v/v).[1]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous phases.

-

Freeze the aqueous (lower) layer in a dry ice/ethanol bath.

-

Decant the organic (upper) layer into a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in a small volume (e.g., 75-100 µL) of the initial mobile phase (e.g., 20-40% methanol in water).[5][6]

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or ammonium (B1175870) fluoride (B91410) for negative ion mode).

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient Elution: A suitable gradient to separate estradiol from other endogenous compounds.

-

Flow Rate: 0.3 - 0.5 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for underivatized estradiol.[1]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both estradiol and the deuterated internal standard. For example:

-

Estradiol: 271.0 > 143.1/145.1 m/z[7]

-

Estradiol-d4: 275.1 > 147.1 m/z (example, exact mass may vary based on deuteration pattern)

-

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The performance of LC-MS/MS methods for estradiol quantification is assessed through rigorous validation. The following tables summarize typical validation parameters reported in the literature for similar methods.

Table 1: Method Performance Characteristics for Estradiol Quantification by LC-MS/MS

| Parameter | Typical Value | Reference(s) |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 pg/mL | [7][8][9] |

| Analytical Measurement Range | 2 - 1000 pg/mL | [10] |

| Linearity (r²) | > 0.99 | [1] |

| Inter- and Intra-assay Precision (CV%) | < 15% | [1][2] |

| Accuracy (% Bias) | 85 - 115% | [2] |

Table 2: Example MRM Transitions for Estradiol and Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

| Estradiol | 271.0 | 145.0 | 143.0 | [1] |

| Estradiol-d4 | 275.0 (example) | 147.0 (example) | - | [1] |

| Estradiol (CDC Method) | 271.0 | 143.1 | 145.1 | [7] |

| Estradiol-d3 (CDC IS) | 274.1 | 146.1 | 148.1 | [7] |

Visualizations

Estrogen Signaling Pathway

The biological effects of estradiol are primarily mediated through its interaction with estrogen receptors (ERs), which can trigger both genomic and non-genomic signaling pathways.[11][12]

Caption: Overview of genomic and non-genomic estrogen signaling pathways.

Experimental Workflow for Estradiol Quantification

The following diagram illustrates the key steps in the quantification of estradiol from a biological sample using LC-MS/MS with a deuterated internal standard.

Caption: Workflow for estradiol quantification by LC-MS/MS.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. stage-clinician.com [stage-clinician.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. waters.com [waters.com]

- 7. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 10. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

Application Note: High-Recovery Solid-Phase Extraction of 9-Dihydroestradiol-d3 for Bioanalytical Applications

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of 9-Dihydroestradiol-d3 from biological matrices. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of Dihydroestradiol in complex samples such as plasma, serum, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The described method utilizes a reversed-phase SPE mechanism, ensuring high recovery and removal of interfering substances, which is critical for sensitive and reliable bioanalysis.[3][4]

Introduction

The precise measurement of steroid hormones is essential in numerous areas of research, including endocrinology, drug development, and clinical diagnostics. Due to their low endogenous concentrations and the complexity of biological samples, a highly effective sample preparation method is paramount. Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from various matrices.[5]

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis.[1] They exhibit similar physicochemical properties to the analyte of interest, ensuring they behave almost identically during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response.[1][6] This protocol provides a detailed methodology for the solid-phase extraction of this compound, which can be adapted for the simultaneous extraction of the unlabeled analyte.

Experimental Protocol

This protocol is optimized for the extraction of this compound from human plasma. Modifications may be required for other biological matrices.

Materials:

-

SPE Cartridges: C18 reversed-phase SPE cartridges (500 mg, 6 mL)

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

-

Equipment:

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 1 mL of plasma, add the appropriate amount of this compound working solution (as an internal standard).

-

Add 1 mL of acetonitrile to precipitate proteins.[7]

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for SPE.

Solid-Phase Extraction Procedure:

The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.[8]

-

Conditioning:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[3]

-

-

Sample Loading:

-

Load the prepared supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.

-

Perform a second wash with 5 mL of 40% methanol in deionized water to remove less polar interferences.

-

-

Elution:

-

Elute the this compound and the analyte of interest with 5 mL of methanol.

-